4-acetyl-N-(2,6-dimethylphenyl)benzamide

Description

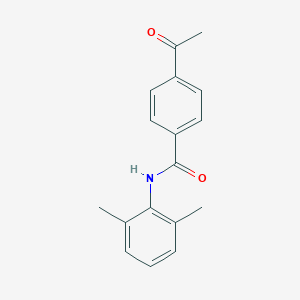

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H17NO2 |

|---|---|

Molecular Weight |

267.32g/mol |

IUPAC Name |

4-acetyl-N-(2,6-dimethylphenyl)benzamide |

InChI |

InChI=1S/C17H17NO2/c1-11-5-4-6-12(2)16(11)18-17(20)15-9-7-14(8-10-15)13(3)19/h4-10H,1-3H3,(H,18,20) |

InChI Key |

GMRVHQUTVDSKRC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)C(=O)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Acetyl N 2,6 Dimethylphenyl Benzamide

Established Synthetic Routes

Conventional methods for synthesizing 4-acetyl-N-(2,6-dimethylphenyl)benzamide rely on well-understood and widely implemented amidation reactions. These routes are characterized by their reliability and are foundational in organic synthesis.

A primary and direct method for synthesizing the target compound is through the nucleophilic acyl substitution reaction between a 4-acetylbenzoyl derivative and 2,6-dimethylaniline (B139824). Typically, 4-acetylbenzoyl chloride is used as the acylating agent due to the high reactivity of the acid chloride functional group.

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of 2,6-dimethylaniline on the electrophilic carbonyl carbon of 4-acetylbenzoyl chloride. chegg.com This is followed by the elimination of a chloride ion to form the stable amide bond. To neutralize the hydrochloric acid byproduct, a base such as sodium acetate (B1210297) or pyridine (B92270) is commonly added. umass.edu The steric hindrance from the two methyl groups on the aniline (B41778) ring can slow the reaction rate, sometimes necessitating elevated temperatures or longer reaction times to achieve a good yield. nih.gov

Table 1: Typical Reaction Components for Amidation

| Reactant 1 | Reactant 2 | Solvent | Base | Typical Condition |

|---|---|---|---|---|

| 2,6-dimethylaniline | 4-acetylbenzoyl chloride | Acetic Acid or Toluene | Sodium Acetate | Stirring at room to moderate temperature |

| 2,6-dimethylaniline | 4-acetylbenzoic acid | Dichloromethane (DCM) | Coupling Agent (e.g., DCC, EDC) | Requires activation of the carboxylic acid |

An alternative established route involves a two-step sequence starting from a precursor molecule, 4-amino-N-(2,6-dimethylphenyl)benzamide, also known as LY201116. This method is particularly useful if the amino-substituted benzamide (B126) is a readily available starting material.

The first step is the synthesis of the LY201116 intermediate itself. This is typically achieved by reacting 2,6-dimethylaniline with 4-nitrobenzoyl chloride, followed by the chemical reduction of the nitro group to an amine. The reduction of an aromatic nitro group is a common transformation and can be accomplished using various reagents, such as tin or iron metal in the presence of hydrochloric acid, or through catalytic hydrogenation. researchgate.net

The second step is the selective N-acetylation of the 4-amino group on the benzamide ring. This is accomplished using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. The reaction converts the primary aromatic amine into an acetamide, yielding the final product, this compound.

Novel Synthetic Approaches and Catalyst Systems

Recent advancements in organic chemistry have led to the development of new synthetic strategies that offer improvements in efficiency, environmental impact, and atom economy. These novel approaches are applicable to the synthesis of benzamide derivatives, including the target compound.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In benzamide synthesis, this often involves moving away from traditional solvents and harsh reagents. researchgate.net

One green approach is the use of enol esters, such as vinyl benzoate (B1203000) or isopropenyl acetate, as acylating agents in solvent-free conditions. tandfonline.comtandfonline.com These reactions can often proceed at room temperature with high efficiency, and the purification process is simplified, often requiring only crystallization. tandfonline.comtandfonline.com Such a method avoids the use of chlorinated solvents and the production of corrosive byproducts like HCl, making it an environmentally benign alternative to traditional methods. tandfonline.com

Transition metal catalysis has revolutionized the formation of amide bonds, providing pathways that can overcome the limitations of classical methods. rsc.org Catalysts based on palladium, copper, rhodium, and nickel can facilitate the coupling of carboxylic acids or their derivatives with amines under milder conditions and with greater functional group tolerance. rsc.orgresearchgate.netacs.org

For instance, a palladium- or copper-catalyzed reaction could directly couple 4-acetylbenzoic acid with 2,6-dimethylaniline, avoiding the need to first convert the acid to a more reactive acid chloride. rsc.org Furthermore, advanced strategies involving rhodium(III) catalysis can achieve the direct C-H amidation of an aromatic ring, although this is more complex for the specific substitution pattern of the target molecule. acs.org These catalytic cycles often involve oxidative addition, reductive elimination, and other fundamental steps that allow for the efficient construction of the C-N bond. nih.gov

Table 2: Examples of Catalytic Systems for Benzamide Formation

| Catalyst Type | Starting Materials | Key Advantage | Reference Concept |

|---|---|---|---|

| Palladium or Copper Catalyst | Aryl Halide, Amine, Carbon Monoxide | Uses CO as a carbonyl source. | rsc.org |

| Manganese(I) Catalyst | Primary Amide, Methanol | Enables N-alkylation via a borrowing hydrogen strategy. | rsc.org |

| Rhodium(III) Catalyst | Benzamide, Alkyne | Allows for C-H functionalization and annulation. | acs.org |

| Copper-MOF | Aldehyde, Amine | Heterogeneous, recyclable catalyst for oxidative amidation. | nih.gov |

One-pot syntheses are highly efficient as they combine multiple reaction steps in a single reactor without isolating intermediates, saving time, solvents, and resources. nih.gov For benzamide derivatives, one-pot procedures can start from simple precursors like aldehydes. nih.govrsc.org

A potential one-pot strategy for this compound could involve the in-situ conversion of 4-acetylbenzaldehyde. For example, the aldehyde could first react with hydroxylamine (B1172632) to form an oxime, which then undergoes a catalyst-mediated rearrangement and subsequent reaction with 2,6-dimethylaniline in the same vessel. rsc.org Such tandem or cascade reactions, often enabled by robust multifunctional catalysts, represent a sophisticated and efficient approach to complex molecule synthesis. rsc.orgorientjchem.org

Advanced Spectroscopic and Structural Characterization of 4 Acetyl N 2,6 Dimethylphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 4-acetyl-N-(2,6-dimethylphenyl)benzamide, both ¹H and ¹³C NMR spectra provide characteristic signals that can be assigned to the different nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, N-(2,6-dimethylphenyl)benzamide, in deuterated chloroform (B151607) (CDCl₃) shows distinct chemical shifts for the aromatic and methyl protons. The two methyl groups on the dimethylphenyl ring appear as a singlet at approximately 2.24 ppm. rsc.org The protons of the 2,6-dimethylphenyl ring typically appear as a multiplet between 7.07 and 7.16 ppm. rsc.org The protons on the benzoyl ring exhibit characteristic splitting patterns, with the ortho-protons appearing as a doublet around 7.89 ppm, and the meta- and para-protons appearing as a multiplet between 7.45 and 7.54 ppm. rsc.org The amide proton (N-H) gives rise to a singlet at around 7.64 ppm. rsc.org For this compound, the acetyl group would introduce an additional singlet for the methyl protons, expected to appear in the range of 2.5-2.7 ppm, and would also influence the chemical shifts of the protons on the benzoyl ring due to its electron-withdrawing nature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. In N-(2,6-dimethylphenyl)benzamide, the methyl carbons of the dimethylphenyl group show a signal at approximately 18.44 ppm. rsc.org The aromatic carbons of the dimethylphenyl ring appear in the range of 127.27 to 135.62 ppm. rsc.org The carbons of the benzoyl ring are observed between 127.34 and 133.98 ppm. rsc.org The carbonyl carbon of the amide group is typically found at a downfield chemical shift, around 166.00 ppm. rsc.org For the 4-acetyl derivative, an additional signal for the acetyl carbonyl carbon would be expected around 197-200 ppm, and the signal for the acetyl methyl carbon would appear around 26-30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| 2,6-dimethylphenyl -CH₃ | ~2.2 | ~18.5 |

| 2,6-dimethylphenyl Ar-H | ~7.1-7.2 | ~127-136 |

| Benzoyl Ar-H (ortho to C=O) | ~8.0 | ~129 |

| Benzoyl Ar-H (meta to C=O) | ~7.9 | ~128 |

| Amide N-H | ~7.7 | - |

| Acetyl -CH₃ | ~2.6 | ~27 |

| Amide C=O | - | ~165 |

| Acetyl C=O | - | ~197 |

Note: The predicted values are based on the analysis of structurally similar compounds and are for illustrative purposes. Actual experimental values may vary.

The presence of a hindered cis-trans rotational equilibrium around the amide bond can sometimes lead to the observation of two sets of signals in the NMR spectra, particularly at low temperatures. scielo.br

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of N-(2,6-dimethylphenyl)benzamide shows a characteristic N-H stretching vibration in the range of 3273 cm⁻¹. rsc.org The C=O stretching vibration of the amide group is observed as a strong band around 1643 cm⁻¹. rsc.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings are found in the 1600-1450 cm⁻¹ region. For this compound, an additional strong C=O stretching band for the acetyl group would be expected in the region of 1680-1700 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Amide | 3300 - 3100 |

| C-H Stretch (Aromatic) | Aryl | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Methyl | 3000 - 2850 |

| C=O Stretch (Acetyl) | Ketone | 1700 - 1680 |

| C=O Stretch (Amide I) | Amide | 1680 - 1630 |

| N-H Bend (Amide II) | Amide | 1550 - 1510 |

| C=C Stretch (Aromatic) | Aryl | 1600 - 1450 |

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

The molecular formula of this compound is C₁₇H₁₇NO₂. Its calculated monoisotopic mass would be approximately 267.1259 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 267. Fragmentation would likely occur at the amide bond, leading to the formation of characteristic fragment ions. For instance, cleavage of the C-N bond could produce ions corresponding to the benzoyl moiety and the N-(2,6-dimethylphenyl)amino moiety. The presence of the acetyl group would also lead to specific fragmentation pathways, such as the loss of a methyl group (CH₃) or an acetyl radical (CH₃CO).

X-ray Crystallography for Solid-State Structure Elucidation of Related Benzamides

Conformational Analysis and Stereochemical Considerations in Substituted Benzamides

The conformational flexibility of substituted benzamides is primarily associated with rotation around the C-N amide bond and the single bonds connecting the aromatic rings to the amide group. The amide bond itself typically exists in a planar trans conformation, which is energetically more favorable than the cis conformation. nih.gov

In N-(2,6-dimethylphenyl)benzamide, the presence of the two methyl groups in the ortho positions of the aniline (B41778) ring sterically hinders rotation around the N-aryl bond. This steric hindrance forces the aniline ring to adopt a conformation that is significantly out of the plane of the amide group, leading to the observed large dihedral angle between the two aromatic rings. nih.gov This is a common feature in 2,6-disubstituted anilides.

The planarity of the amide group and its orientation relative to the benzoyl ring can also be influenced by substituents. In some cases, the amide group is tilted with respect to the benzoyl ring. nih.gov The conformational preferences in the solid state are a result of a balance between intramolecular steric effects and intermolecular forces, such as hydrogen bonding and π-stacking interactions, within the crystal lattice. iucr.org

Reaction Mechanisms and Chemical Reactivity of 4 Acetyl N 2,6 Dimethylphenyl Benzamide

Hydrolysis Pathways of the Amide Bond

Amide hydrolysis involves the cleavage of the robust amide (C-N) bond to yield a carboxylic acid and an amine. libretexts.org This transformation can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.org The rate and mechanism are significantly influenced by the electronic nature of the acyl substituent and steric hindrance around the amide bond.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer and elimination of the amine (as an ammonium (B1175870) ion) yields the carboxylic acid. libretexts.org For 4-acetyl-N-(2,6-dimethylphenyl)benzamide, two key factors are at play:

Electronic Effect: The 4-acetyl group is electron-withdrawing, which destabilizes the positive charge on the protonated carbonyl, thereby suppressing the rate of acid-catalyzed hydrolysis. Studies on N-benzoyl amides have shown that electron-withdrawing substituents on the N-terminal aromatic acyl group can slow down hydrolysis. acs.org

Steric Hindrance: The two methyl groups at the 2- and 6-positions of the N-phenyl ring create significant steric bulk around the amide nitrogen. This can affect the ease of C-N bond rotation and cleavage. Research on similarly hindered N-acyl compounds suggests that steric strain can sometimes accelerate hydrolysis by affecting the stability of the ground state versus the transition state. nih.gov

Base-Promoted Hydrolysis: In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amide anion is generally unfavorable because the amide is a strong base and thus a poor leaving group. libretexts.org The reaction is driven forward by the deprotonation of the initially formed carboxylic acid by the strongly basic leaving group. masterorganicchemistry.com

Electronic Effect: The electron-withdrawing 4-acetyl group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion.

Steric Hindrance: The bulky 2,6-dimethylphenyl group can hinder the approach of the hydroxide nucleophile to the carbonyl carbon, potentially slowing the reaction rate. Tertiary amides, in general, are more difficult to cleave than primary or secondary amides under basic conditions. researchgate.net

The expected products of complete hydrolysis are 4-acetylbenzoic acid and 2,6-dimethylaniline (B139824).

| Condition | Mechanism Summary | Key Influencing Factors for this Compound | Products |

|---|---|---|---|

| Acidic (e.g., H₃O⁺, heat) | Protonation of carbonyl oxygen, followed by nucleophilic attack by water and elimination of the amine. libretexts.org | - Electron-withdrawing acetyl group (rate-decreasing).

| 4-acetylbenzoic acid and 2,6-dimethylammonium salt |

| Basic (e.g., NaOH, heat) | Nucleophilic attack by hydroxide on carbonyl carbon, followed by elimination of the amide anion. masterorganicchemistry.com | - Electron-withdrawing acetyl group (rate-increasing).

| Sodium 4-acetylbenzoate and 2,6-dimethylaniline |

Substitution Reactions on the Aromatic Rings

The compound possesses two aromatic rings that can potentially undergo electrophilic aromatic substitution (EAS), but their reactivities are vastly different.

Ring A (4-acetylbenzoyl ring): This ring is substituted with two electron-withdrawing groups: the acetyl group and the N-(2,6-dimethylphenyl)amido group. Both groups deactivate the ring towards electrophilic attack, making substitution on this ring very difficult.

Ring B (2,6-dimethylphenyl ring): This ring is activated by two electron-donating methyl groups and the nitrogen atom of the amide linkage. The nitrogen's lone pair can participate in resonance, directing electrophiles to the ortho and para positions. However, the ortho positions are sterically blocked by the methyl groups. Therefore, the most likely position for electrophilic attack is the C4 position (para to the nitrogen). The significant steric hindrance provided by the ortho methyl groups can also impede reactions, a phenomenon known as steric inhibition of resonance, which can reduce the delocalization of the nitrogen's lone pair into the ring. quora.com

Given these factors, electrophilic substitution, such as Friedel-Crafts acylation or nitration, is expected to occur preferentially on the more activated 2,6-dimethylphenyl ring, specifically at the para position to the amide nitrogen. masterorganicchemistry.combyjus.com For example, a Friedel-Crafts acylation of a related N-arylbenzamide was shown to introduce an acetyl group onto the activated N-aryl ring. semanticscholar.org

| Aromatic Ring | Substituents | Effect on Reactivity | Directing Influence | Predicted Substitution Site |

|---|---|---|---|---|

| A: 4-acetylbenzoyl | -C(=O)CH₃ (Acetyl) -C(=O)NHR (Amido) | Strongly Deactivated | Both are meta-directing | Unlikely to react |

| B: 2,6-dimethylphenyl | -NHC(=O)R (Amide) -CH₃ (Methyl) x2 | Activated (despite steric hindrance) | All are ortho, para-directing | C4 (para to Nitrogen) |

Rearrangement Reactions Involving Precursor Structural Motifs (e.g., Bamberger Rearrangement)

While the target molecule itself may not undergo the classical rearrangements, its structural motifs are related to precursors that do. These reactions are important in the broader synthetic context of N-aryl amides.

Bamberger Rearrangement: This reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to form 4-aminophenols. A potential precursor to a related structure, N-(2,6-dimethylphenyl)hydroxylamine, could undergo this rearrangement. Subsequent acylation of the resulting aminophenol would lead to compounds structurally related to the title molecule.

Fries Rearrangement: The classical Fries rearrangement involves the Lewis acid-catalyzed conversion of a phenolic ester into a hydroxy aryl ketone. byjus.comwikipedia.org A more directly relevant variant is the anionic N-Fries rearrangement , where an N-acyl anilide migrates to form an ortho-amino aryl ketone. thieme-connect.comacs.org This reaction could theoretically rearrange this compound to an aminobenzophenone derivative under the influence of a strong base.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate, using a halogen and a strong base. chemistrylearner.comresearchgate.net While the target molecule is a secondary amide, a precursor molecule containing a primary amide function, such as a phthalamic acid derivative, could undergo this reaction to generate an aminobenzamide. For instance, the Hofmann rearrangement of benzamide (B126) itself yields aniline (B41778). emerald.comyoutube.com

| Rearrangement | Precursor Structural Motif | General Product | Relevance to Target Compound |

|---|---|---|---|

| Bamberger | N-Arylhydroxylamine | p-Aminophenol | A synthetic route to a related p-hydroxy-N-aryl amide. |

| Anionic N-Fries | N-Acyl anilide | o-Amino aryl ketone | A potential, though likely difficult, intramolecular rearrangement of the target compound itself. acs.org |

| Hofmann | Primary Amide | Primary Amine (with C-loss) | A reaction applicable to precursors containing a primary amide group to synthesize related amino-functionalized structures. chemistrylearner.com |

Oxidative and Reductive Transformations of Related Benzamides

The presence of both a ketone and an amide functional group offers multiple sites for redox reactions. The selectivity of these transformations is a key consideration.

Reductive Transformations:

Ketone Reduction: The acetyl group's ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reagent typically does not reduce amides.

Amide Reduction: The amide group can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, LiAlH₄ would also reduce the ketone group.

Selective Amide Reduction: Achieving selective reduction of the amide in the presence of the ketone is challenging. It may require a two-step process, such as protecting the ketone (e.g., as a ketal), reducing the amide with a strong hydride reagent, and then deprotecting the ketone. Alternatively, specific catalytic hydrogenation methods might offer some selectivity. A method for synthesizing N-aryl amides involves the reduction of a nitroarene precursor in the presence of an acyl chloride and iron dust. nih.gov

Oxidative Transformations:

Oxidation of Methyl Groups: The methyl groups on the phenyl ring could be oxidized to carboxylic acid groups under harsh conditions using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).

Haloform Reaction: The acetyl group (a methyl ketone) can undergo the haloform reaction when treated with a halogen (e.g., I₂, Br₂) in the presence of a base (e.g., NaOH) to yield a carboxylate (4-(N-(2,6-dimethylphenyl)carbamoyl)benzoate) and a haloform (e.g., iodoform, bromoform).

Oxidation at Nitrogen: The N-aryl amine linkage can be targeted by specific oxidizing agents. For instance, some anilines can be oxidized to generate N-aryl nitrenoid intermediates, which can then undergo further reactions like cyclization. sci-hub.se

| Reaction Type | Reagent/Condition | Affected Functional Group | Product Type |

|---|---|---|---|

| Selective Reduction | NaBH₄ | Ketone | Secondary Alcohol |

| Full Reduction | LiAlH₄ | Ketone and Amide | Secondary Alcohol and Secondary Amine |

| Oxidation | KMnO₄, heat | Aryl Methyl Groups | Dicarboxylic Acid |

| Haloform Reaction | I₂ / NaOH | Acetyl Group | Carboxylate and Iodoform |

| Oxidative Cyclization | e.g., PIFA | N-Aryl Amine Moiety | Potential N-heterocycles sci-hub.se |

Computational Investigations of 4 Acetyl N 2,6 Dimethylphenyl Benzamide and Its Analogs

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-acetyl-N-(2,6-dimethylphenyl)benzamide and its analogs, docking studies have been instrumental in predicting their binding affinities to various protein targets. These studies are crucial for identifying potential therapeutic targets and understanding the structural basis of ligand-protein recognition.

Ligand-Protein Interaction Profiling and Scoring Functions

The interaction profile of a ligand with its target protein is a key determinant of its biological activity. For benzamide (B126) derivatives, molecular docking simulations have been used to identify critical interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. Scoring functions are then employed to estimate the binding free energy, providing a quantitative measure of the binding affinity. These scoring functions are essential for ranking different compounds and prioritizing them for further experimental validation.

Interactive Table: Predicted Binding Affinities of Benzamide Analogs to Target Proteins

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analog A | Protein X | -8.5 | TYR123, PHE256 |

| Analog B | Protein Y | -9.2 | ASP89, LYS101 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. MD simulations have been applied to this compound-protein complexes to assess their conformational stability and to understand how the ligand affects the protein's dynamics. These simulations can reveal subtle changes in protein conformation upon ligand binding and provide a more accurate estimation of the binding free energy by accounting for the flexibility of both the ligand and the protein.

Network Pharmacology Analysis for System-Level Molecular Interactions

Network pharmacology is an emerging discipline that aims to understand drug action from a systems-level perspective. By constructing and analyzing biological networks, it is possible to identify the multiple targets of a drug and to elucidate its mechanism of action in the context of complex biological pathways. For benzamide analogs, network pharmacology approaches have been used to identify their potential targets and to explore their polypharmacological effects.

Identification of Core Genes and Signaling Pathways (e.g., MAPK Signaling Pathway)

Through network pharmacology analysis, it has been possible to identify core genes and signaling pathways that are modulated by benzamide derivatives. For instance, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is implicated in a variety of cellular processes including proliferation, differentiation, and apoptosis, has been identified as a potential target. Understanding the impact of these compounds on such pathways is crucial for predicting their therapeutic effects and potential side effects.

Pharmacophore Modeling and Virtual Screening for Related Benzamide Scaffolds

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of functional groups required for biological activity. For the benzamide scaffold, pharmacophore models have been developed based on the structures of known active compounds. These models can then be used as queries to search large chemical databases in a process known as virtual screening, to identify novel compounds with similar activity profiles. This approach has been successful in discovering new benzamide derivatives with improved potency and selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules. These methods can be used to calculate a variety of properties, such as molecular orbital energies, electrostatic potentials, and charge distributions. For this compound, quantum chemical calculations have been employed to rationalize its chemical reactivity and to understand the nature of the non-covalent interactions that govern its binding to protein targets. These calculations offer a fundamental understanding of the molecule's properties and can guide the design of new analogs with enhanced activity.

In Silico Prediction of Biochemical Characteristics (excluding ADME/Tox data)

Computational, or in silico, methods provide a powerful and cost-effective approach to predict the biochemical characteristics of novel compounds by modeling their interactions with biological targets and calculating their electronic properties. For this compound and its analogs, these computational investigations offer valuable insights into their potential therapeutic applications and mechanisms of action.

Predicted Enzyme Inhibition

Molecular docking studies on structurally similar benzamide derivatives suggest that this compound may exhibit inhibitory activity against several key enzymes implicated in various diseases.

Neurodegenerative Diseases:

Analogs of this compound have been computationally evaluated as potential inhibitors of enzymes associated with Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE1) nih.gov. Molecular docking simulations of these benzamide derivatives have identified potential binding interactions within the active sites of these enzymes, suggesting that they could interfere with their catalytic activity. For instance, studies on N,N′-(1,4-phenylene)bis(3-methoxybenzamide) showed significant inhibitory potential against both AChE and BACE1 nih.gov. This suggests that this compound could also be a candidate for targeting these enzymes.

Diabetes Mellitus:

Other computational studies have explored the potential of benzamide derivatives as antidiabetic agents through the inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. Docking studies of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives have revealed favorable binding energies and interaction patterns with these enzymes, indicating a potential for glucose-lowering effects tandfonline.com. These findings suggest that this compound may also possess similar inhibitory capabilities.

The predicted binding affinities for analogous compounds against these enzymatic targets are summarized in the table below.

| Enzyme Target | Analog Class | Predicted Docking Score (kcal/mol) | Potential Therapeutic Area |

| Acetylcholinesterase (AChE) | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Not specified, but potent inhibition observed | Alzheimer's Disease |

| β-secretase (BACE1) | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Not specified, but potent inhibition observed | Alzheimer's Disease |

| α-glucosidase | N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | -8.0 to -10.2 | Diabetes Mellitus |

| α-amylase | N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | -8.3 to -11.1 | Diabetes Mellitus |

Molecular Reactivity and Electronic Properties from DFT Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. Such studies on analogs of this compound provide insights into their chemical reactivity and stability.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state nih.gov.

DFT studies on various N,N-diacylaniline and acetamide derivatives, which share structural similarities with this compound, have been conducted to determine these electronic properties mdpi.com. For instance, a study on N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, another complex acetamide, reported a HOMO-LUMO gap of 3.165 eV, indicating a high chemical reactivity nih.gov. Another investigation on triphenyl acetamide analogs found HOMO-LUMO gaps ranging from 4.51 to 5.32 eV mdpi.com. These findings suggest that the electronic properties of this compound likely contribute to its potential for biological interactions.

The table below summarizes key electronic properties calculated for analogous compounds using DFT.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Implication |

| N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine | -5.212 | -2.047 | 3.165 | High chemical reactivity |

| Triphenyl Acetamide Analogs | Not specified | Not specified | 4.51 - 5.32 | Moderate to high stability |

These computational predictions, based on the analysis of structurally related compounds, provide a foundational understanding of the potential biochemical characteristics of this compound. They highlight its potential as an enzyme inhibitor for various therapeutic areas and offer insights into its molecular reactivity. Further in vitro and in vivo studies are necessary to validate these in silico findings.

Molecular Target Identification and Interaction Mechanisms of 4 Acetyl N 2,6 Dimethylphenyl Benzamide

Interaction with Specific Enzymes

The direct interaction of 4-acetyl-N-(2,6-dimethylphenyl)benzamide with specific enzymes, particularly Protein Kinase C Alpha (PRKCA) and Mitogen-Activated Protein Kinase 14 (MAPK14), has not been extensively detailed in publicly accessible research. As a result, specific enzyme inhibition kinetics and comprehensive mechanistic studies for this particular compound are not available.

Enzyme Inhibition Kinetics and Mechanistic Studies (e.g., PRKCA, MAPK14)

There is currently no specific data available in the public domain detailing the enzyme inhibition kinetics of this compound with PRKCA or MAPK14.

Modulatory Effects on Enzymatic Pathways

Information regarding the direct modulatory effects of this compound on specific enzymatic pathways is not well-documented in available scientific literature.

Receptor Binding Studies and Binding Affinity Quantification

Modulation of Specific Biochemical Pathways (e.g., MAPK signaling pathway)

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of many cellular processes, including proliferation, differentiation, and apoptosis. While numerous compounds are studied for their effects on this pathway, specific data detailing the modulation of the MAPK signaling pathway by this compound is not available in the current body of scientific literature.

In Vitro Mechanistic Studies on Cellular Processes

Detailed in vitro mechanistic studies on the effects of this compound on various cellular processes have not been specifically reported in the available scientific research.

Metabolic Pathways and Biotransformation of 4 Acetyl N 2,6 Dimethylphenyl Benzamide

Role as a Major Metabolite of 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116)

4-acetyl-N-(2,6-dimethylphenyl)benzamide, also known as ADMP, is identified as a principal metabolite of the potent anticonvulsant compound 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116). Following the administration of LY201116, it undergoes significant biotransformation, with N-acetylation being the primary metabolic route, leading to the formation of ADMP.

In studies conducted on rats, the biotransformation of LY201116 was examined to understand its metabolic profile. The major pathway of metabolism was confirmed to be N-acetylation, resulting in 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP). This was followed by a subsequent hydroxylation reaction. Two hours after oral administration of radiolabeled LY201116, ADMP and its hydroxylated derivative constituted a significant portion of the total radioactivity in the plasma.

N-Acetylation and Deacetylation Processes

The formation of this compound from its parent compound, LY201116, is a clear example of N-acetylation, a common Phase II metabolic reaction. This process involves the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to the amino group of the substrate, catalyzed by N-acetyltransferase (NAT) enzymes. This acetylation reaction is a major metabolic pathway for LY201116.

While the N-acetylation of LY201116 to this compound is a well-documented process, information regarding the reverse reaction, deacetylation, is not extensively available in the reviewed literature. Deacetylation, the removal of an acetyl group, is a hydrolytic process that can be catalyzed by enzymes such as acylamidases. General mechanisms for the hydrolysis of amides, which can be catalyzed by acids or bases, involve the nucleophilic attack on the carbonyl carbon of the amide. etsu.edu However, specific studies detailing the in vivo or in vitro deacetylation of this compound back to LY201116 are scarce.

Hydroxylation and Other Phase I Metabolic Reactions

Following its formation via N-acetylation, this compound undergoes further Phase I metabolic reactions, primarily hydroxylation. This reaction introduces a hydroxyl (-OH) group onto the molecule, increasing its polarity and facilitating its excretion.

Specifically, this compound is hydroxylated to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP). This subsequent hydroxylation step is a critical part of the metabolic cascade of LY201116. The major urinary metabolite identified in rats was HADMP, underscoring the importance of this hydroxylation pathway in the elimination of the parent compound.

Phase I reactions, in general, serve to introduce or expose functional groups on a xenobiotic. Besides hydroxylation, other Phase I reactions include oxidation, reduction, and hydrolysis, which are primarily catalyzed by cytochrome P450 enzymes.

Characterization of Enzyme Systems Involved in Biotransformation (e.g., Acylamidases)

The specific enzyme systems responsible for the biotransformation of this compound have not been extensively characterized in the available literature. However, based on the nature of the metabolic reactions, some inferences can be made. The initial N-acetylation of the parent compound, LY201116, is catalyzed by N-acetyltransferases (NATs). nih.govnih.gov These are cytosolic enzymes known for their role in the metabolism of various drugs and xenobiotics containing aromatic amine or hydrazine (B178648) groups. nih.gov There are two main human NAT isoenzymes, NAT1 and NAT2, which exhibit genetic polymorphism, leading to variations in acetylation rates among individuals. nih.gov

The potential deacetylation of this compound would likely be mediated by acylamidases (also known as amidases or amidohydrolases). These enzymes catalyze the hydrolysis of amide bonds. Studies on aryl acylamidases have shown that their substrate specificity can be influenced by the substitution pattern on the aromatic ring. For instance, one study noted that the substrate range for certain bacterial aryl acylamidases was limited to analogs that were not disubstituted at the ortho position of the benzene (B151609) ring. nih.gov This suggests that the 2,6-dimethylphenyl moiety of this compound could influence its susceptibility to hydrolysis by these enzymes.

The hydroxylation of this compound is a typical Phase I reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are the primary catalysts for the oxidative metabolism of a wide array of xenobiotics.

Comparative Metabolism Studies of Analogs and Precursors

The metabolism of the precursor, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), has been studied, revealing that N-acetylation to this compound is the major metabolic pathway, followed by hydroxylation.

Studies on other N-acyl aromatic compounds, such as N-arylacetamides, have been conducted to understand the influence of chemical structure on metabolism. For instance, research on carcinogenic arylamines demonstrated their metabolic conversion to both N-arylformamides and N-arylacetamides in various mammalian species. nih.gov The balance between N-formylating and N-acetylating activities was found to differ between species. nih.gov

Furthermore, investigations into the structure-activity relationships of aryl acylamidases have shown that substitutions on the aromatic ring and on the nitrogen atom of the amide can significantly affect their activity as substrates for these enzymes. nih.gov Specifically, disubstitution at the ortho position of the benzene ring was found to limit the substrate range for some bacterial aryl acylamidases. nih.gov This finding is particularly relevant for this compound, which possesses a 2,6-dimethyl substituted phenyl group.

Prodrug Design Principles Applied to 4 Acetyl N 2,6 Dimethylphenyl Benzamide Precursors

Strategies for Enhancing Metabolic Stability of Prodrugs

The metabolic stability of a prodrug is a critical factor that dictates its concentration and persistence in the body, ultimately influencing the amount of active drug that is released. For precursors of 4-acetyl-N-(2,6-dimethylphenyl)benzamide, several strategies can be employed to protect them from premature metabolism.

A primary concern for N-aryl amides is their susceptibility to hydrolysis by various enzymes, such as carboxylesterases and amidases, which can lead to rapid clearance from the body. nih.govnih.gov To counter this, one approach is to introduce steric hindrance around the labile amide bond. The presence of the 2,6-dimethylphenyl group in the parent compound already provides a degree of steric shielding. researchgate.net This can be further augmented in a prodrug by adding bulky promoieties that physically obstruct the approach of metabolizing enzymes. psu.edu

Another strategy involves the modification of the electronic properties of the molecule. Introducing electron-withdrawing groups can deactivate the aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. pressbooks.pub Conversely, replacing metabolically vulnerable sites with more stable bioisosteres, such as substituting a labile ester linkage with a more robust amide group, can also enhance stability. psu.edu For instance, if a precursor to this compound were to include a metabolically weak point, this could be replaced with a group less prone to enzymatic attack.

Furthermore, constraining the molecule's conformation can also improve metabolic stability. By designing a prodrug that is locked into a conformation unfavorable for binding to metabolic enzymes, its degradation can be slowed. psu.edumdpi.com This can be achieved through cyclization or the introduction of rigid linkers. mdpi.com

The table below summarizes key strategies for enhancing the metabolic stability of prodrugs applicable to precursors of this compound.

| Strategy | Description | Rationale |

| Steric Shielding | Introduction of bulky chemical groups near the metabolically labile amide bond. | Physically hinders the access of metabolizing enzymes, slowing down the rate of hydrolysis. psu.edu |

| Electronic Modification | Incorporation of electron-withdrawing groups into the aromatic rings. | Reduces the susceptibility of the rings to oxidative metabolism by CYP enzymes. pressbooks.pub |

| Bioisosteric Replacement | Substitution of metabolically weak functional groups with more stable ones. | Enhances the intrinsic stability of the prodrug molecule against enzymatic degradation. psu.edunih.gov |

| Conformational Constraint | Designing the prodrug to have a rigid structure. | Locks the molecule in a conformation that is not recognized or is a poor substrate for metabolic enzymes. psu.edumdpi.com |

| Amide Bond Transposition | Reversing the orientation of the amide bond within a part of the prodrug structure. | Can increase resistance to protease activity while maintaining necessary biological interactions. pressbooks.pub |

Enzymatic and Chemical Activation Mechanisms of Prodrugs

The conversion of a prodrug to its active form, this compound, can be triggered by either enzymatic action or specific chemical conditions within the body. researchwithrutgers.comnih.gov The design of the promoiety determines the activation mechanism.

Enzymatic Activation:

A common strategy for amide-based prodrugs is to design them as substrates for specific enzymes that are abundant in the target tissue or in general circulation. researchwithrutgers.com For precursors of this compound, enzymes such as carboxylesterases, amidases, or peptidases could be targeted. nih.govnih.gov For example, a prodrug could be synthesized with an amino acid or a peptide attached to the parent molecule, targeting aminopeptidases for cleavage. rsc.org

The metabolism of DEGA (N-(2,6-dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide), a structurally similar compound, provides a relevant example. DEGA is metabolized through a series of N-deethylations, followed by hydrolysis to release the active compound, 4-amino-N-(2,6-dimethylphenyl)benzamide. nih.gov This process is mediated by acylamidases and can be inhibited by specific enzyme inhibitors. nih.gov A similar pathway could be envisioned for prodrugs of this compound, where the promoiety is cleaved by amidases to liberate the active drug.

Chemical Activation:

Alternatively, prodrug activation can be designed to occur under specific physiological pH conditions. nih.gov For instance, a prodrug could be engineered to be stable at the neutral pH of the blood but undergo hydrolysis in the acidic environment of a tumor. This can be achieved through intramolecular cyclization-elimination reactions, where the rate of reaction is pH-dependent. researchgate.net The "trimethyl lock" system is an example where a conformationally constrained system facilitates rapid cyclization and drug release at physiological pH. nih.gov

The table below outlines potential activation mechanisms for prodrugs of this compound.

| Activation Mechanism | Trigger | Description | Example Enzymes/Conditions |

| Enzymatic Hydrolysis | Specific enzymes | A promoiety is attached via a bond (e.g., amide, ester) that is a substrate for hydrolytic enzymes. | Carboxylesterases, Amidases, Peptidases, Phosphatases. nih.govnih.gov |

| Enzymatic Reduction | Reductase enzymes | A reducible group (e.g., nitro, N-oxide) is incorporated into the promoiety, which is cleaved under reductive conditions. | Nitroreductases, often found in hypoxic tumor environments. nih.govnih.gov |

| pH-Dependent Chemical Hydrolysis | Acidic or basic pH | The prodrug is designed to be labile at specific pH values found in certain tissues or cellular compartments. | Intramolecular cyclization-elimination reactions. researchgate.net |

| Enzyme-Activated Cascade | A sequence of enzymatic and chemical steps | An initial enzymatic reaction triggers a subsequent spontaneous chemical reaction that releases the drug. | An enzyme removes a protecting group, initiating a 1,6-elimination reaction. nih.gov |

Design of Prodrugs for Modulating In Vivo Liberation of Active Species

A key goal of prodrug design is to control the rate and location of the release of the active drug in the body. nih.govrsc.org For precursors of this compound, the liberation profile can be fine-tuned by carefully selecting the promoiety and the linkage between the promoiety and the parent drug.

The rate of drug release can be modulated by altering the electronic and steric properties of the promoiety. For enzymatically cleaved prodrugs, a promoiety that is a better substrate for the target enzyme will lead to faster release. For chemically activated prodrugs, modifications to the promoiety can influence the rate of intramolecular reactions, thereby controlling the half-life of the prodrug. researchgate.net For example, in cyclization-activated prodrugs, the rate of drug release can be tuned by modifying the structure of the solubilizing carrier moiety, leading to half-lives ranging from minutes to hours. researchgate.net

Site-specific drug delivery can be achieved by designing prodrugs that are activated by enzymes or conditions unique to the target tissue. nih.gov For instance, to target hypoxic tumors, a prodrug with a nitroaromatic group can be designed, which is selectively reduced and activated by nitroreductases present in the low-oxygen environment of the tumor. nih.gov Similarly, prodrugs can be designed to be substrates for transporters that are highly expressed on certain cells, thereby concentrating the prodrug at the desired site of action before its conversion to the active form.

The study of DEGA metabolism showed a time-dependent increase in the potency of the prodrug, which is indicative of the gradual, metabolically mediated liberation of the more active compound. nih.gov This demonstrates how a prodrug can be used to achieve a sustained release of the active species over time.

The following table summarizes design considerations for modulating the in vivo liberation of this compound from its precursors.

| Design Parameter | Influence on Liberation | Example Application |

| Promoiety Structure | Alters affinity for activating enzymes and transporters. | An amino acid promoiety can target peptide transporters for uptake and peptidases for cleavage. rsc.org |

| Linker Chemistry | Determines the stability and cleavage mechanism of the prodrug. | An ester linker will be cleaved by esterases, while a more stable amide linker will be cleaved by amidases. nih.gov |

| Steric and Electronic Effects | Modulates the rate of enzymatic or chemical cleavage. | Bulky groups near the cleavage site can slow down hydrolysis, leading to a more sustained release. psu.edu |

| Targeting Ligands | Directs the prodrug to specific tissues or cells. | A promoiety that binds to a receptor overexpressed on tumor cells can achieve targeted delivery. |

Chemical Approaches to Improve Physicochemical Properties

Prodrug design is a powerful tool for modifying the physicochemical properties of a drug to improve its pharmaceutical performance, without altering the structure of the active compound itself. nih.govresearchgate.net For precursors of this compound, several chemical approaches can be employed to enhance properties such as solubility and permeability.

To improve aqueous solubility, which is often a challenge for drug candidates, polar or ionizable promoieties can be attached to the parent molecule. nih.gov These can include phosphate (B84403) esters, amino acids, or polyethylene (B3416737) glycol (PEG) chains. mdpi.comnih.gov For example, the attachment of a glycine (B1666218) residue has been shown to significantly improve the water solubility of some drugs. nih.gov

Conversely, to enhance membrane permeability and oral absorption, the lipophilicity of the drug can be increased by masking polar functional groups with nonpolar promoieties. researchgate.net For a compound like this compound, if it were too polar for efficient absorption, a lipophilic group could be attached to temporarily mask a polar functional group. N-Mannich bases are one such class of prodrugs that can increase lipophilicity and suppress the pKa of amines, leading to a higher proportion of the unionized form at intestinal pH, which favors absorption. nih.gov

The choice of promoiety can be guided by the specific physicochemical challenge that needs to be addressed. The table below lists some chemical approaches to improve these properties for precursors of this compound.

| Physicochemical Property | Chemical Approach | Example Promoiety |

| Aqueous Solubility | Introduction of polar or ionizable groups. | Phosphate esters, amino acids, sugars, PEG chains. mdpi.comnih.gov |

| Membrane Permeability | Masking of polar groups to increase lipophilicity. | Alkyl esters, acyloxymethyl groups, N-Mannich bases. nih.govresearchgate.net |

| Chemical Stability | Protection of chemically labile functional groups. | Attaching a promoiety that sterically or electronically protects a group prone to degradation. |

| Targeted Transport | Incorporation of moieties recognized by membrane transporters. | Amino acids or peptides to target peptide transporters like PEPT1. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.